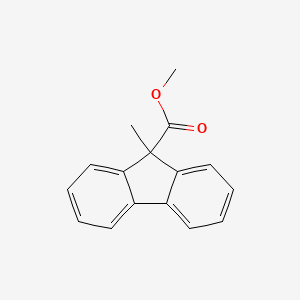
Methyl 9-methylfluorene-9-carboxylate
Vue d'ensemble
Description
“Methyl 9-methylfluorene-9-carboxylate” is a chemical compound with the molecular formula C16H14O2 . It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of “this compound” involves the reaction between this compound and phenyl magnesium iodide . This reaction yields 9,9’-dimethyl-9,9’-difluorenyl in almost quantitative yield . Evidence suggests that 9-methylfluorene anion is an intermediate in this reaction .Molecular Structure Analysis
The molecular structure of “this compound” consists of 16 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 238.286.Chemical Reactions Analysis
The reaction between this compound and phenyl magnesium iodide results in the formation of 9,9’-dimethyl-9,9’-difluorenyl . This reaction is almost quantitative, suggesting that the tertiary alkoxide is formed in the usual way .Physical And Chemical Properties Analysis
“this compound” has a density of 1.2±0.1 g/cm3 . Its boiling point is 353.1±31.0 °C at 760 mmHg . The compound has a molar refractivity of 64.7±0.3 cm3 .Applications De Recherche Scientifique
Indicator in Titration of Organometallic Reagents
Methyl 9-methylfluorene-9-carboxylate has been explored as an indicator in the titration of common group IA and group IIA organometallic reagents. This indicator, prepared from fluorenone, changes color sharply in THF solution, making it a useful tool in chemical analysis (Bowen, Aavula, & Mash, 2002).
Plant Tissue Neoplasm Induction
Research has shown that derivatives of this compound can induce neoplastic growth in tobacco callus cultures. This highlights its potential utility in the study of plant biology and carcinogenesis (Bednar & Linsmaier-Bednar, 1972).
Characterization of Carbocations
This compound has been utilized in the study of carbocations. Its derivatives have been observed under stable ion conditions, providing insights into the structure and reactions of these ions in organic chemistry (Johnston, Kwong, Shelemay, & Lee-Ruff, 1993).
Derivative Synthesis in Organic Chemistry
This compound has been used in the synthesis of various derivatives in organic chemistry, demonstrating its versatility as a precursor for more complex molecules (Bavin, 1960).
Investigation in Polymerization Initiators
In polymer science, derivatives of this compound have been studied as initiators in ethylene oxide polymerization. Their behavior under different conditions contributes to the understanding of polymerization processes (Lassalle, Boileau, & Sigwalt, 1977).
Cytochrome P-450 Reactions
This compound has been found to undergo oxygenation by cytochrome P-450 enzymes, a key aspect of drug metabolism and biochemical reactions (Chen & Gurka, 1985).
Safety and Hazards
The safety data sheet for “Methyl 9-methylfluorene-9-carboxylate” suggests that if inhaled, the victim should be moved into fresh air . If the compound comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water .
Propriétés
IUPAC Name |
methyl 9-methylfluorene-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-16(15(17)18-2)13-9-5-3-7-11(13)12-8-4-6-10-14(12)16/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPSWTZHVWAGFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2731488.png)
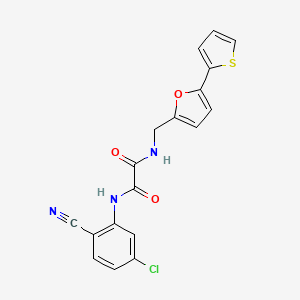

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-isopentylacetamide](/img/structure/B2731491.png)
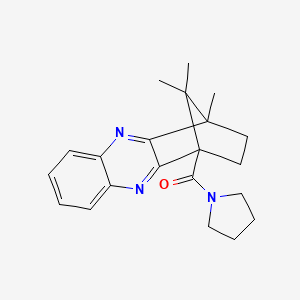
![N-(2,5-dimethoxyphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2731494.png)
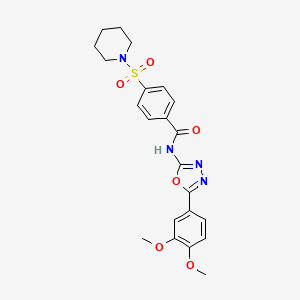
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2731496.png)
![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2731497.png)
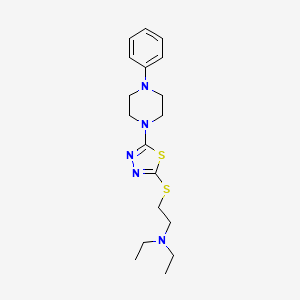
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2731506.png)

